(2-(Trifluoromethyl)thiazol-4-yl)methanol

説明

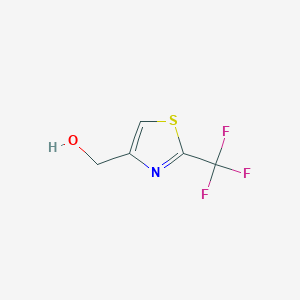

(2-(Trifluoromethyl)thiazol-4-yl)methanol (CAS RN 857284-25-4) is a thiazole derivative with the molecular formula C₁₁H₈F₃NOS and a molecular weight of 259.24 g/mol . The compound features a trifluoromethyl (-CF₃) group at the 2-position of the thiazole ring and a hydroxymethyl (-CH₂OH) group at the 4-position. Key physicochemical properties include a melting point of 107°C and high purity (>97%) as a commercially available reagent .

Thiazole derivatives are widely explored in medicinal chemistry due to their pharmacological versatility, including antimicrobial, antitumor, and enzyme-modulating activities. The -CF₃ group enhances metabolic stability and bioavailability by resisting oxidative degradation, making this compound a valuable intermediate in drug discovery .

特性

IUPAC Name |

[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTOSARTLLCFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602209 | |

| Record name | [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133046-47-6 | |

| Record name | 2-(Trifluoromethyl)-4-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133046-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanol typically involves the reaction of 2-aminothiazole with trifluoroacetic anhydride, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations .

化学反応の分析

Types of Reactions

(2-(Trifluoromethyl)thiazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as Grignard reagents and organolithium compounds are used for substitution reactions.

Major Products Formed

Oxidation: Formation of (2-(Trifluoromethyl)thiazol-4-yl)aldehyde or (2-(Trifluoromethyl)thiazol-4-yl)carboxylic acid.

Reduction: Formation of (2-(Trifluoromethyl)thiazolidin-4-yl)methanol.

Substitution: Formation of various substituted thiazole derivatives.

科学的研究の応用

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable in developing new materials and chemicals.

Biology

- Enzyme Inhibition Studies : Research indicates that (2-(Trifluoromethyl)thiazol-4-yl)methanol can inhibit specific enzymes, making it useful for studying enzyme kinetics and mechanisms. For example, it has been investigated for its effects on imidazopyridine N-acetyltransferase activity .

Medicine

- Antimicrobial and Anticancer Potential : The compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its structural modifications are being explored to enhance its efficacy against various cancer cell lines, including prostate cancer and melanoma . Notably, analogs derived from thiazole structures have demonstrated improved cytotoxicity in vitro, with some showing IC50 values in the low nanomolar range .

Industry

- Agrochemicals and Pharmaceuticals : The compound is utilized in the development of agrochemicals and pharmaceuticals due to its unique properties that can enhance the performance of active ingredients in these sectors.

Case Study 1: Anticancer Activity

A series of thiazole derivatives were synthesized to evaluate their antiproliferative activity against cancer cell lines. The study revealed that modifications to the thiazole structure significantly impacted their effectiveness, with some compounds exhibiting IC50 values as low as 0.021 μM against melanoma cells . This highlights the potential of this compound derivatives in cancer therapy.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes demonstrated its ability to modulate enzyme activity effectively. The trifluoromethyl group was found to enhance binding affinity, which is crucial for designing selective inhibitors .

作用機序

The mechanism of action of (2-(Trifluoromethyl)thiazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biochemical pathways. This can result in the inhibition or activation of enzymes, affecting various physiological processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Positional Isomerism: The positional isomer (4-(Trifluoromethyl)thiazol-2-yl)methanol demonstrates how the -CF₃ group's placement (C4 vs. C2) alters electronic distribution.

Substituent Effects: Replacing -CF₃ with -CH₃ (as in (2-Methylthiazol-4-yl)methanol) reduces steric bulk and electronegativity, likely decreasing metabolic stability but improving solubility in polar solvents . Bromophenyl derivatives (e.g., [2-(4-Bromophenyl)thiazol-4-yl]methanol) introduce aromatic π-system interactions, which may improve binding affinity in protein targets compared to aliphatic substituents .

Chain Length Modifications: Ethanol derivatives (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)ethanol) exhibit extended alkyl chains, increasing hydrophobicity and membrane permeability compared to methanol analogs .

生物活性

(2-(Trifluoromethyl)thiazol-4-yl)methanol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring substituted with a trifluoromethyl group, which enhances its lipophilicity and potential biological interactions. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as imidazopyridine N-acetyltransferase, which is crucial in various metabolic processes .

- Cell Membrane Interaction : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets effectively.

- Molecular Targeting : It may interact with various receptors or proteins within cells, leading to downstream effects that contribute to its biological activity .

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Anticancer Potential : Research has suggested that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. The structural characteristics of this compound may contribute to similar anticancer properties .

- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory activities, although specific mechanisms and efficacy remain to be fully elucidated.

Research Findings

Recent studies have explored the biological activity of this compound through various methodologies:

Case Studies

-

Antimicrobial Evaluation :

- A study conducted on the compound's antimicrobial properties showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent.

-

Cytotoxicity Assays :

- In vitro assays were performed on several cancer cell lines, revealing significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance potency against specific cancer types .

- Enzyme Inhibition Studies :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing (2-(trifluoromethyl)thiazol-4-yl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functional group transformations. For example, thiazole ring formation can be achieved using Hantzsch thiazole synthesis, where α-haloketones or α-haloacids react with thioureas or thioamides. Post-synthetic modifications, such as hydroxyl group protection/deprotection, are critical. Reaction optimization may involve adjusting solvent polarity (e.g., methanol or dichloroethane), temperature (e.g., 70°C for 20 hours in sealed tubes), and stoichiometry of intermediates like trifluoromethyl-containing precursors . LCMS (e.g., m/z 923 [M+H]+) and HPLC (retention time: 1.00 minute under SQD-FA05 conditions) are used to monitor progress .

Q. How can researchers address challenges in purifying this compound due to its polarity or solubility limitations?

- Methodological Answer : Reverse-phase C18 column chromatography is effective for purification, especially when the compound exhibits moderate polarity. Co-solvents like water or methanol (1:1 ratio) enhance separation efficiency. For crystalline impurities, recrystallization from ethanol-DMF mixtures (e.g., 5–10 mL ethanol wash) is recommended . Analytical techniques such as NMR (e.g., δ 8.35 ppm for aromatic protons) and mass spectrometry (e.g., m/z 446.1 [M + Na]+) confirm purity .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory bioactivity data in studies involving this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in substituent positioning or trifluoromethyl group interactions. Researchers should:

- Perform comparative structure-activity relationship (SAR) studies using analogs like 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde or benzoic acid derivatives .

- Validate bioassays with orthogonal methods (e.g., cell viability assays vs. target-binding studies).

- Use computational modeling (e.g., DFT for electron-withdrawing effects of CF₃) to predict reactivity .

Q. How can researchers mitigate instability of this compound under acidic or oxidative conditions?

- Methodological Answer : Stabilization strategies include:

- Protecting the hydroxyl group as a silyl ether (e.g., TBS or TMS) during reactive steps .

- Avoiding strong acids/bases; instead, use mild conditions (e.g., triethylamine in ethanol for nucleophilic substitutions) .

- Storing the compound under inert atmospheres (N₂ or Ar) at low temperatures (e.g., −20°C) to prevent degradation .

Q. What advanced spectroscopic techniques are critical for characterizing reactive intermediates in the synthesis of this compound?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., m/z 745 [M+H]+ with <5 ppm error) .

- ¹⁹F NMR tracks trifluoromethyl group behavior (e.g., chemical shifts near −60 ppm) .

- X-ray crystallography resolves stereochemical ambiguities in crystalline intermediates, though amorphous solids may require alternative methods like IR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。